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Introduction

Fingolimod (FTY720), marketed as Gilenya®, is an immunomodulatory drug approved for the

treatment of relapsing-remitting multiple sclerosis (MS).[1][2][3][4] Its primary mechanism of

action involves the modulation of sphingosine-1-phosphate (S1P) receptors.[1] In vivo,

fingolimod is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.

[1][5] This active metabolite acts as a functional antagonist of the S1P1 receptor on

lymphocytes, leading to the receptor's internalization and degradation.[1][5] This process

prevents lymphocytes from exiting the lymph nodes, thereby reducing their infiltration into the

central nervous system (CNS) and mitigating the autoimmune inflammatory response

characteristic of MS.[1][5][6][7]

Beyond its effects on lymphocyte trafficking, fingolimod readily crosses the blood-brain barrier

and may exert direct neuroprotective effects within the CNS by interacting with S1P receptors

on neural cells like astrocytes, oligodendrocytes, and neurons.[1][4][6][8][9] These multifaceted

actions have made fingolimod a subject of extensive preclinical research in various animal

models of neurological diseases, including experimental autoimmune encephalomyelitis (EAE),

stroke, Parkinson's disease, and intracerebral hemorrhage.[10][11][12][13][14]

These application notes provide detailed protocols for the administration of fingolimod in

common animal models and for subsequent evaluation of its effects.
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Protocol 1: Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in Mice
EAE is the most widely used animal model for human multiple sclerosis. The following protocol

is based on the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein

(MOG) 35-55 peptide.[12][15]

Materials:

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PTX)

Phosphate Buffered Saline (PBS), sterile

Isoflurane for anesthesia

Two 1 mL glass syringes and a micro-emulsifying needle

Procedure:

Preparation of MOG/CFA Emulsion:

Prepare a 1:1 solution of MOG35-55 (dissolved in sterile PBS at 1.5 mg/mL) and CFA

(containing 3 mg/mL of Mycobacterium tuberculosis).[15]

Create a stable emulsion by drawing the mixture into two glass syringes connected by a

micro-emulsifying needle and passing it back and forth approximately 20 times until a

thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in

water.

Immunization (Day 0):

Anesthetize 6-week-old female C57BL/6 mice with isoflurane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 19 Tech Support

https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2021.663541/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6287931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6287931/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer a subcutaneous (s.c.) injection of 100 µL of the MOG/CFA emulsion into each

hind flank (total of 200 µL, containing 150 µg of MOG35-55, per mouse).[15]

Administer an intraperitoneal (i.p.) injection of 200 ng of PTX in 100 µL of sterile PBS.[12]

Booster Injections:

On Day 2 post-immunization, administer a second i.p. injection of 200 ng of PTX.[12]

On Day 6, administer a booster injection of MOG35-55 (75 µg per flank) as prepared in

step 1.[15]

Clinical Scoring:

Monitor mice daily for clinical signs of EAE starting from day 8 post-immunization.[12]

Score the clinical signs using a standardized scale (0-5):

0: No clinical signs

1: Limp tail

2: Hind limb weakness or waddling gait

3: Partial hind limb paralysis

4: Complete hind limb paralysis

5: Moribund state or death

Protocol 2: Fingolimod Preparation and Administration
Materials:

Fingolimod (FTY720) powder

Sterile water or saline (0.9% NaCl)

Gavage needles (for oral administration)
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Syringes and needles (for i.p. administration)

Procedure:

Solution Preparation:

Prepare a stock solution of fingolimod in sterile water or saline. For example, to achieve a

dose of 1 mg/kg in a 20g mouse (0.2 mL volume), a solution of 0.1 mg/mL is required.

Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

Administration:

Oral Gavage: Administer the prepared fingolimod solution directly into the stomach using a

gavage needle. A common prophylactic regimen in EAE models is to start daily

administration from the day of immunization or a few days prior.[16] A therapeutic regimen

may begin once clinical signs appear (e.g., day 12 or when 50% of animals show

symptoms).[12][16][17]

Intraperitoneal (i.p.) Injection: Administer the solution into the peritoneal cavity using a

sterile syringe and needle. Daily i.p. injections have been shown to be effective in reducing

neuropathic pain and motor deficits in EAE models.[15]

Protocol 3: Behavioral Assessments
Behavioral tests are crucial for evaluating the functional outcomes of fingolimod treatment.

A. Open Field Test:

Purpose: To assess general locomotor activity, exploratory behavior, and anxiety-like

behavior.[18][19]

Apparatus: A square arena (e.g., 50x50 cm) with walls.

Procedure:

Place the animal in the center of the open field.
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Allow it to explore freely for a set period (e.g., 10-15 minutes).

Use an automated tracking system to record parameters such as total distance traveled,

average speed, and time spent in the center versus the periphery of the arena.[18][19]

Clean the apparatus with 70% ethanol between trials.[18]

B. Foot Fault Test:

Purpose: To assess motor coordination and limb placement deficits, particularly in stroke

models.[20][21]

Apparatus: An elevated grid floor.

Procedure:

Allow the animal to traverse the grid for a set number of steps (e.g., 100).

Count the number of times a paw slips through the grid openings (a "foot fault").

The result is often expressed as a percentage of foot faults relative to the total number of

steps.[20]

Protocol 4: Histological and Immunohistochemical
Analysis
Materials:

4% Paraformaldehyde (PFA) for perfusion

Sucrose solutions (e.g., 15% and 30%)

Cryostat or microtome

Staining reagents: Luxol Fast Blue (LFB), Hematoxylin and Eosin (H&E)

Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia/macrophages)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11570679/
https://pubmed.ncbi.nlm.nih.gov/35280835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11570679/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.920449/full
https://pubmed.ncbi.nlm.nih.gov/40899256/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.920449/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secondary antibodies (fluorescently- or enzyme-conjugated)

Microscope

Procedure:

Tissue Collection and Preparation:

At the experimental endpoint, deeply anesthetize the animal and perform transcardial

perfusion with ice-cold PBS followed by 4% PFA.

Dissect the brain and spinal cord.

Post-fix the tissues in 4% PFA overnight at 4°C.

Cryoprotect the tissues by sequential immersion in sucrose solutions.

Embed the tissues in OCT compound and freeze.

Cut sections (e.g., 10-20 µm) using a cryostat.

Luxol Fast Blue (LFB) Staining for Demyelination:

Stain tissue sections with LFB solution to visualize myelin.

Differentiate the sections to remove excess stain, leaving the myelin sheaths stained

blue/green.

Counterstain if desired (e.g., with cresyl violet).

Quantify the area of demyelination in specific regions like the corpus callosum or spinal

cord white matter tracts.[19][22]

Immunohistochemistry (IHC) for Neuroinflammation:

Incubate tissue sections with primary antibodies against markers of interest, such as

GFAP (for reactive astrocytes) or Iba1 (for activated microglia/macrophages).[12][15]

After washing, incubate with the appropriate secondary antibody.
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Visualize the staining using fluorescence microscopy or bright-field microscopy (with a

DAB substrate).

Quantify the immunoreactivity (e.g., cell counts or signal intensity) to assess the level of

gliosis and microglial activation.[12][15]

II. Data Presentation: Summary of Fingolimod
Administration in Animal Models
The following tables summarize quantitative data from various animal studies investigating the

effects of fingolimod.

Table 1: Fingolimod Administration in EAE Models (Multiple Sclerosis)
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Animal
Model

Fingolimod
Dose

Route
Treatment
Regimen

Key
Findings

Reference

C57BL/6

Mouse
0.3, 1 mg/kg Oral

Daily from

day 12

(therapeutic)

Reduced

neurological

disability

scores,

diminished

gliosis,

reduced

microglia/mac

rophages in

retina and

optic nerve.

[12]

[12]

C57BL/6

Mouse
0.3 mg/kg Oral

Daily from

immunization

(prophylactic)

Significantly

inhibited

elevation of

EAE scores,

reduced

dendritic

spine loss.

[16]

[16]

C57BL/6

Mouse

0.03, 0.1, 1

mg/kg
i.p.

Daily from

day 15 to 37

(therapeutic)

Dose-

dependently

reduced

mechanical

and cold

hypersensitivi

ty; reduced

GFAP and

Iba1

immunoreacti

vity in the

dorsal horn.

[15]

[15]
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C57BL/6

Mouse
3 mg/kg i.p.

Daily

administratio

n

Reduced

peripheral

blood

lymphocytes;

efficacy

required

S1P1

modulation

on

astrocytes.[9]

[9]

Table 2: Fingolimod Administration in Stroke and Other CNS Injury Models
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Animal
Model

Disease
Model

Fingolim
od Dose

Route
Treatmen
t
Regimen

Key
Findings

Referenc
e

C57BL/6

Mouse

Stroke

(MCAO)

0.5, 1.0

mg/kg
i.p.

2, 24, and

48 hours

post-

MCAO

0.5 mg/kg

improved

performanc

e in foot

fault test;

decreased

infarct size

in

hyperlipide

mic mice.

[20][23]

[20][23]

CD1

Mouse

Intracerebr

al

Hemorrhag

e

Not

specified

Not

specified

30 min

post-

surgery,

then daily

for 2 days

Significantl

y

decreased

edema,

apoptosis,

and brain

atrophy;

enhanced

neurobeha

vioral

recovery.

[13]

[13]

Rat
Stroke

(MCAO)

Not

specified

Not

specified

Delayed

treatment

was

effective

Reduced

infarct size.

[10]

[10]

Rat

(Sprague-

Dawley)

Cuprizone-

induced

Demyelinat

ion

3 mg/kg i.p. Weeks 6

and 7 after

5 weeks of

cuprizone

Improved

locomotor

function;

13%

reduction

[19][22]
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in

demyelinati

on area.

[19][22]

Table 3: Fingolimod Administration in Neurodegenerative and Behavioral Models
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Animal
Model

Disease
Model

Fingolim
od Dose

Route
Treatmen
t
Regimen

Key
Findings

Referenc
e

Mouse

Parkinson'

s Disease

(6-OHDA,

Rotenone)

Not

specified

Not

specified

Not

specified

Reduced

motor

function

deficit,

diminished

loss of

tyrosine

hydroxylas

e-positive

neurons.

[11]

[11]

APP/PSEN

1 Mouse

Alzheimer'

s Disease

Not

specified

Not

specified
7 days

Normalized

psychosis-

associated

behaviors,

increased

synaptic

protein

abundance

.[8]

[8]

Dark

Agouti Rat

Healthy

(Behavioral

Study)

1 mg/kg i.p.

Three

times every

72 hours

Reduced

distance

traveled in

open field,

increased

freezing

time in

elevated

plus maze.

[18]

[18]
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III. Visualization of Pathways and Workflows
Fingolimod Signaling Pathway
The diagram below illustrates the primary mechanism of action of fingolimod. It is converted to

its active phosphate form, which then binds to the S1P1 receptor on lymphocytes. This leads to

receptor internalization, trapping the lymphocytes within the lymph nodes and preventing their

entry into the CNS.
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Fig. 1: Fingolimod's mechanism of action on lymphocyte sequestration.
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General Experimental Workflow for Fingolimod in an
EAE Mouse Model
This workflow diagram outlines the key stages of a typical preclinical study evaluating the

efficacy of fingolimod in the EAE model, from initial animal preparation to final data analysis.
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Ex Vivo Analysis
- Histology (LFB, IHC)

- Flow Cytometry (Lymphocytes)
- Cytokine Analysis (ELISA)

Data Analysis & Interpretation
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Fig. 2: Workflow for a preclinical EAE study with fingolimod.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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